molecular formula C20H24N4O2 B11023922 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11023922
M. Wt: 352.4 g/mol
InChI Key: ISSDHPDMUJEKCZ-UHFFFAOYSA-N
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Description

5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a pyrazole ring, a carbazole moiety, and various functional groups, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction with the pyrazole intermediate. This step often requires the use of a palladium catalyst and a suitable ligand.

    Functional Group Modifications: The isopropyl and methoxy groups are introduced through alkylation and methylation reactions, respectively. These reactions typically require the use of strong bases and appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 5-ISOPROPYL-N-(6-HYDROXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 5-ISOPROPYL-N-(6-ETHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications and a valuable candidate for drug development.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-11(2)17-10-18(24-23-17)20(25)22-16-6-4-5-13-14-9-12(26-3)7-8-15(14)21-19(13)16/h7-11,16,21H,4-6H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

ISSDHPDMUJEKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC

Origin of Product

United States

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